2,4-Dinitrophenyl (thiophen-2-yl)acetate
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Overview
Description
2,4-Dinitrophenyl (thiophen-2-yl)acetate is an organic compound that combines the structural features of both 2,4-dinitrophenyl and thiophene moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitro groups and thiophene ring in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl (thiophen-2-yl)acetate typically involves the esterification of thiophen-2-ylacetic acid with 2,4-dinitrophenol. The reaction can be carried out using a variety of esterification methods, including:
Fischer Esterification: This method involves the reaction of thiophen-2-ylacetic acid with 2,4-dinitrophenol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
DCC (Dicyclohexylcarbodiimide) Coupling: In this method, thiophen-2-ylacetic acid is reacted with 2,4-dinitrophenol in the presence of DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form the ester.
Steglich Esterification: This method involves the use of DCC and DMAP in an aprotic solvent, such as dichloromethane, to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl (thiophen-2-yl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: Amino derivatives of the phenyl ring.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
2,4-Dinitrophenyl (thiophen-2-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Analytical Chemistry: It can be used as a reagent for the detection and quantification of various analytes in chemical analysis.
Biological Research: The compound can be used in studies related to enzyme inhibition, protein labeling, and other biochemical applications.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl (thiophen-2-yl)acetate depends on its specific application. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The nitro groups and thiophene ring can interact with various molecular targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used as a reagent for the detection of carbonyl compounds.
Thiophen-2-ylacetic acid: A precursor for the synthesis of various thiophene derivatives.
2,4-Dinitrophenyl acetate: Similar structure but lacks the thiophene ring.
Uniqueness
2,4-Dinitrophenyl (thiophen-2-yl)acetate is unique due to the combination of the 2,4-dinitrophenyl and thiophene moieties in a single molecule
Properties
CAS No. |
62438-17-9 |
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Molecular Formula |
C12H8N2O6S |
Molecular Weight |
308.27 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) 2-thiophen-2-ylacetate |
InChI |
InChI=1S/C12H8N2O6S/c15-12(7-9-2-1-5-21-9)20-11-4-3-8(13(16)17)6-10(11)14(18)19/h1-6H,7H2 |
InChI Key |
HROBBWWJMAHQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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